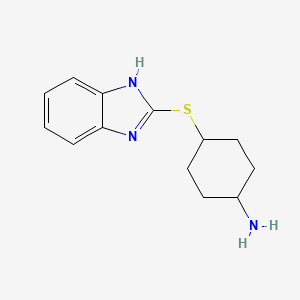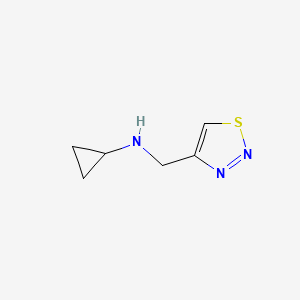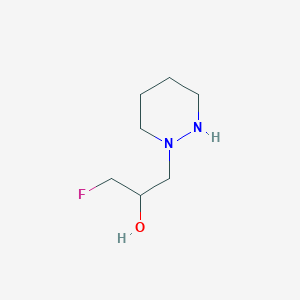
8-Chloro-6-fluoroquinolin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloro-6-fluoroquinolin-3-amine is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of chlorine and fluorine atoms at the 8th and 6th positions, respectively, on the quinoline ring, and an amine group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-6-fluoroquinolin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroquinoline.
Chlorination: The 6-fluoroquinoline undergoes chlorination at the 8th position using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions.
Amination: The chlorinated intermediate is then subjected to nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 3rd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
8-Chloro-6-fluoroquinolin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Chloro-6-fluoroquinolin-3-amine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV.
Biological Research: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives with potential therapeutic applications.
Industrial Applications: The compound is used in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 8-chloro-6-fluoroquinolin-3-amine involves the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By stabilizing the enzyme-DNA complex, the compound prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks and ultimately bacterial cell death.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinoline: Lacks the chlorine atom at the 8th position.
8-Chloroquinoline: Lacks the fluorine atom at the 6th position.
Quinoline: Lacks both chlorine and fluorine substitutions.
Uniqueness
8-Chloro-6-fluoroquinolin-3-amine is unique due to the presence of both chlorine and fluorine atoms, which enhance its biological activity and chemical reactivity. The combination of these substituents provides a distinct profile in terms of enzyme inhibition and potential therapeutic applications compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C9H6ClFN2 |
|---|---|
Poids moléculaire |
196.61 g/mol |
Nom IUPAC |
8-chloro-6-fluoroquinolin-3-amine |
InChI |
InChI=1S/C9H6ClFN2/c10-8-3-6(11)1-5-2-7(12)4-13-9(5)8/h1-4H,12H2 |
Clé InChI |
CIMKVRJLOGIAAS-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C=NC2=C(C=C1F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


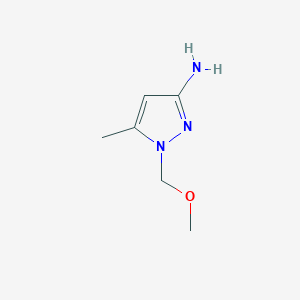
![5-[(Dimethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13242535.png)


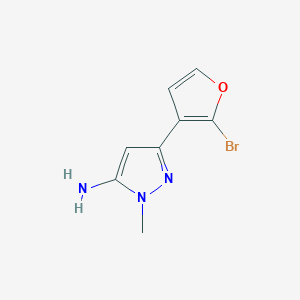


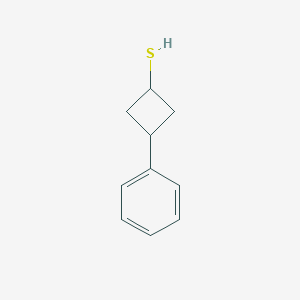
![2-(2-[(2-Methylpropyl)sulfonyl]ethyl)piperidine hydrochloride](/img/structure/B13242574.png)

